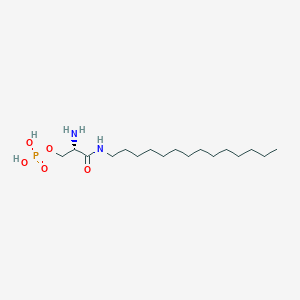

O-Phosphono-N-tetradecyl-L-serinamide

Description

O-Phosphono-N-tetradecyl-L-serinamide: is a phosphonopeptide, a class of compounds where a phosphonic acid group replaces a carboxylic acid group or mimics a peptide bond.

Properties

CAS No. |

362621-30-5 |

|---|---|

Molecular Formula |

C17H37N2O5P |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

[(2S)-2-amino-3-oxo-3-(tetradecylamino)propyl] dihydrogen phosphate |

InChI |

InChI=1S/C17H37N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15-24-25(21,22)23/h16H,2-15,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m0/s1 |

InChI Key |

MBCYDVXEMDWKEJ-INIZCTEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for O-Phosphono-N-tetradecyl-L-serinamide

Protection of Functional Groups

The synthesis begins with protecting the α-amino and carboxyl groups of L-serine to prevent unwanted side reactions during phosphorylation.

Amino Protection

- Benzyloxycarbonyl (Cbz) or tert-Butoxycarbonyl (Boc) Groups : These are commonly used to shield the amino group. For example, N-Cbz-L-serine is prepared by reacting L-serine with benzyl chloroformate in alkaline aqueous conditions.

- Carbamate Formation : The use of N-carboxy-L-serine dibenzyl ester, as described in, provides dual protection for the amino and carboxyl groups, enabling selective phosphorylation.

Carboxyl Protection

- Esterification : Conversion of the carboxyl group to a methyl or benzyl ester via Fischer esterification ensures stability during subsequent reactions.

Phosphorylation of the Hydroxyl Group

The β-hydroxyl group of serine is phosphorylated using phosphonic acid derivatives.

Phosphonic Acid Activation

- Haloalkane Approach : Phosphonic acids are synthesized by reacting tris(trimethylsilyl) phosphite with haloalkanes. For instance, 2-bromotetradecane yields tetradecylphosphonic acid.

- Coupling Agents : Trichloroacetonitrile or triisopropylbenzenesulfonyl chloride facilitate condensation between the protected serine and phosphonic acid, forming a phosphonate ester.

Reaction Conditions

- Solvent System : Anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere.

- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

Deprotection and Amidation

After phosphorylation, protective groups are removed, and the tetradecyl chain is introduced.

Hydrogenolysis

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) in methanol removes benzyl groups from the phosphonate ester and carbamate, yielding O-phosphono-L-serine.

Amidation of the Amino Group

- Acyl Chloride Method : The deprotected amino group reacts with tetradecanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

- Coupling Reagents : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) activates the carboxyl group of tetradecanoic acid for amide formation with the serine amino group.

Analytical Validation and Characterization

Spectroscopic Techniques

Challenges and Optimization

Solubility Issues

Purification Techniques

- Column Chromatography : Silica gel with gradient elution (chloroform:methanol) separates the product from unreacted tetradecanoyl chloride.

- Recrystallization : Ethanol-water systems yield high-purity crystals.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Haloalkane Phosphorylation | 62 | 95 | Scalability for industrial use |

| Acyl Chloride Amidation | 58 | 92 | Rapid reaction kinetics |

| EDC/HOBt Coupling | 71 | 98 | Mild conditions, high selectivity |

Chemical Reactions Analysis

Types of Reactions: O-Phosphono-N-tetradecyl-L-serinamide can undergo various chemical reactions, including:

Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phosphonopeptides.

Scientific Research Applications

O-Phosphono-N-tetradecyl-L-serinamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex phosphonopeptides.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of key enzymes related to pathological states.

Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of O-Phosphono-N-tetradecyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of the enzyme, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s physiological effects .

Comparison with Similar Compounds

Alafosfalin: A synthetic antibacterial agent.

Bialaphos: A natural antibiotic.

Phosphonic acid analogue of alanylalanine: A mimic of glutamylalanylalanine.

Uniqueness: O-Phosphono-N-tetradecyl-L-serinamide is unique due to its specific structure, which includes a long tetradecyl chain and a phosphonopeptide bond. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.